REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[C:15](=[O:18])([O-])[O-].[K+].[K+].[CH3:21][C:22]([CH3:24])=O>>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:21][CH2:22][CH:24]2[CH2:15][O:18]2)[CH2:11][CH2:10]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)N1CCNCC1
|
Name
|
24
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture was refluxed for 24 h
|
Duration
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24 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCC1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.86 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |